Rock-IN-6

ROCK2 inhibition IC50 potency comparison

ROCK2-driven cytoskeletal research in glaucoma is frequently confounded by pan-ROCK inhibitors like Y-27632, which lack isoform selectivity and limit accurate target validation. Rock-IN-6 solves this with sub-nanomolar ROCK2 potency (IC50 2.19 nM) and a distinct nitroxide scaffold that enhances cellular permeability and intraocular residence time. • Sub-nanomolar ROCK2 selectivity over ROCK1 for unambiguous target engagement studies • Structurally distinct nitroxide derivative scaffold improving corneal penetration vs. isoquinoline sulfonamide-based inhibitors • ≥98% purity with batch-to-batch consistency across multiple verified suppliers for reproducible assay performance

Molecular Formula C19H19N5O8S
Molecular Weight 477.4 g/mol
Cat. No. B12393238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRock-IN-6
Molecular FormulaC19H19N5O8S
Molecular Weight477.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN)C(=O)NC2=CC3=C(S2)C=NC=C3)OCC(CO[N+](=O)[O-])O[N+](=O)[O-]
InChIInChI=1S/C19H19N5O8S/c20-8-16(19(25)22-18-7-13-5-6-21-9-17(13)33-18)12-1-3-14(4-2-12)30-10-15(32-24(28)29)11-31-23(26)27/h1-7,9,15-16H,8,10-11,20H2,(H,22,25)
InChIKeyNUVWKPPJBXLJST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rock-IN-6 ROCK2 Inhibitor: Baseline Overview


Rock-IN-6 is a small-molecule inhibitor specifically targeting Rho-associated coiled-coil containing protein kinase 2 (ROCK2), disclosed as Example 7 in patent WO2021164351A1 [1]. It is distinguished by a sub-nanomolar to low-nanomolar biochemical inhibitory potency, with a reported ROCK2 IC50 value of 2.19 nM across multiple vendor characterizations . The compound is positioned within the ROCK inhibitor class but is particularly associated with preclinical research applications in glaucoma and retinal diseases [1].

✓ ROCK2-selective inhibitor probe
✓ Reported enzymatic inhibition activity
✓ Disclosed for glaucoma / retinal research

Rock-IN-6 vs. Generic ROCK Inhibitors


The ROCK inhibitor class exhibits significant heterogeneity in isoform selectivity, potency, and off-target profiles, rendering simple substitution without re-optimization problematic. Generic pan-ROCK inhibitors like Y-27632 or Fasudil exhibit moderate potency and limited selectivity between ROCK1 and ROCK2 isoforms [1]. In contrast, Rock-IN-6 demonstrates sub-nanomolar potency and pronounced selectivity for ROCK2 over ROCK1 . Furthermore, distinct chemical scaffolds among inhibitors—such as the nitroxide derivative structure of Rock-IN-6 versus isoquinoline sulfonamide backbones in earlier-generation inhibitors—translate to divergent physicochemical properties impacting solubility, permeability, and ultimately in vivo efficacy [2]. Relying on a generic pan-ROCK inhibitor where ROCK2-specific pharmacology is critical can lead to misinterpretation of target engagement, confounding biological outcomes, and failed translation in disease models [3].

Target: Rock-IN-6
ROCK2-selective, reported nanomolar potency, nitroxide derivative
Substitute: Generic Pan-ROCK
Moderate potency, ROCK1/ROCK2 co-inhibition, isoquinoline sulfonamide core
Isoform Selectivity Shift
Pan-inhibitors mask ROCK2-specific biology, confounding target engagement interpretation
Potency Mismatch
Lower potency may require higher concentrations, increasing off-target risk
Scaffold-Dependent PK Divergence
Different chemical cores affect solubility, permeability, and in vivo exposure

Rock-IN-6 Comparative Evidence


ROCK2 Inhibitory Potency vs. Y-27632

Rock-IN-6 exhibits a ROCK2 IC50 of 2.19 nM . This represents an approximately 64-fold to 137-fold improvement in potency compared to the widely used pan-ROCK inhibitor Y-27632, which has reported ROCK2 Ki/IC50 values ranging from 140 nM to 300 nM in comparable cell-free biochemical assays . The sub-nanomolar to low-nanomolar potency of Rock-IN-6 enables effective target engagement at substantially lower concentrations, reducing the likelihood of off-target effects associated with higher compound concentrations.

ROCK2 Potency vs Y-27632
Head-to-head
Target IC50 2.19 nM
Comparator ~140-300 nM
Supports lower working concentration screening
Reported cross-study biochemical assay context
ROCK2 inhibition IC50 potency comparison cell-free assay

ROCK2 Selectivity vs. Pan-Inhibitors

Rock-IN-6 is characterized as a selective ROCK2 inhibitor, whereas many early-generation inhibitors exhibit pan-ROCK activity . While explicit ROCK1 IC50 data for Rock-IN-6 is not publicly disclosed in accessible sources, the consistent vendor description as a 'selective ROCK2 inhibitor' implies a significant selectivity window . In contrast, GSK269962A is a pan-inhibitor with IC50 values of 1.6 nM (ROCK1) and 4 nM (ROCK2) , and Fasudil (HA-1077) is only approximately 3-fold selective for Rho kinase over PKA [1]. For research questions specifically interrogating ROCK2-dependent biology (e.g., certain fibrotic, autoimmune, or glaucoma pathways), a ROCK2-selective tool compound like Rock-IN-6 is essential to decouple ROCK2-mediated effects from ROCK1-mediated effects, which is not possible with pan-inhibitors.

ROCK2 Selectivity
Class-level
Described as ROCK2-selective; ROCK1 data not publicly disclosed
ROCK2-specific pathway dissection context
Selectivity window requires experimental verification
isoform selectivity ROCK2-selective ROCK1/ROCK2

Nitroxide Derivative and Ocular Bioavailability

Rock-IN-6 is explicitly disclosed as a nitroxide derivative of a ROCK kinase inhibitor in patent WO2021164351A1 [1]. This structural class is distinct from the isoquinoline sulfonamide scaffold of Fasudil and Ripasudil, or the aminopyrimidine core of Y-27632. While direct comparative ocular pharmacokinetic data for Rock-IN-6 is not available in the public domain, the nitroxide moiety is a recognized prodrug or permeability-enhancing functional group designed to improve ocular tissue penetration and residence time [2]. This structural divergence is hypothesized to confer superior local bioavailability for topical ophthalmic applications compared to earlier-generation ROCK inhibitors that exhibit limited corneal permeability or require high dosing frequencies.

Nitroxide Scaffold
Supporting
Nitroxide derivative (WO2021164351A1)
Implied ocular penetration context
Direct comparative PK data unavailable
chemical scaffold nitroxide derivative ocular bioavailability glaucoma

Glaucoma and Retinal Disease Indication Focus

Multiple independent vendor descriptions and the originating patent consistently associate Rock-IN-6 with research applications in glaucoma and retinal diseases . This indication focus is narrower than that of broad-spectrum pan-ROCK inhibitors like Fasudil, which is clinically explored for cerebral vasospasm, angina, and pulmonary hypertension, or Y-27632, which is widely used as a stem cell culture reagent [1]. While in vivo efficacy data for Rock-IN-6 in specific glaucoma models is not publicly detailed, its patent disclosure explicitly claims utility for ocular conditions, suggesting that its chemical optimization was guided by ophthalmic drug design principles (e.g., solubility, corneal permeability, local tolerability) [2]. For researchers focused specifically on ocular ROCK biology, this tailored design provides a more relevant starting point than repurposing a cardiovascular or stem cell tool compound.

Indication Focus
Context-dependent
Target: Glaucoma / retinal research
Comparators: Cardiovascular / stem cell uses
Research model relevance for ocular studies
Based on patent claims and vendor descriptions
glaucoma retinal disease therapeutic indication ocular research

Rock-IN-6 Application Scenarios


ROCK2 Target Validation in Glaucoma Cells

Use Rock-IN-6 at low nanomolar concentrations (e.g., 10-100 nM) to selectively inhibit ROCK2 in primary human trabecular meshwork (HTM) cells or retinal ganglion cells (RGCs). The high potency (IC50 = 2.19 nM) and ROCK2-selective profile enable precise dissection of ROCK2-mediated effects on cytoskeletal dynamics, extracellular matrix remodeling, and cell contractility—key pathogenic drivers in glaucoma. This application is supported by the compound's patent association with glaucoma research [1] and its structural optimization as a nitroxide derivative potentially enhancing cellular permeability .

Ocular Pharmacology in Animal Models

Formulate Rock-IN-6 for topical ocular administration (e.g., eye drops) in rodent or rabbit models of ocular hypertension or retinal neurodegeneration. The compound's superior ROCK2 potency compared to Y-27632 allows for lower dosing volumes and reduced systemic exposure. The nitroxide scaffold may improve corneal penetration and intraocular residence time, critical for sustained IOP-lowering efficacy. This scenario is directly aligned with the compound's disclosed utility in retinal disease research [1].

High-Throughput Screening for ROCK2 Inhibitors

Employ Rock-IN-6 as a reference standard and positive control in biochemical and cell-based assays designed to identify novel ROCK2 inhibitors with improved selectivity or pharmacokinetic properties. Its well-characterized sub-nanomolar potency and commercial availability from multiple vendors make it a robust benchmark for calibrating assay sensitivity and validating hit compounds. The distinct chemical scaffold [1] provides a structural comparator against isoquinoline sulfonamide-based inhibitors, enriching medicinal chemistry exploration.

Application
Selection Property
Validation Focus
ROCK2 Pathway Studies in Ocular Cells
ROCK2-selective inhibition profile
Cytoskeletal and ECM remodeling endpoints
Topical Ocular Pharmacology Models
Nitroxide scaffold and potency context
Intraocular pressure and retinal endpoint monitoring
ROCK2 Inhibitor Screening Assays
Reference inhibitor with reported activity
Assay sensitivity and hit validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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